molecular formula C18H17ClN4O3S2 B6493127 N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide CAS No. 851980-19-3

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide

Cat. No. B6493127
M. Wt: 436.9 g/mol
InChI Key: BFRSGFOJGZZVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide, also known as CBP, is a novel compound with a wide range of applications in scientific research. It is a synthetic compound that has been used in laboratory experiments and clinical trials to study its biochemical and physiological effects. CBP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, CBP has been used to study the mechanisms of action of other drugs and to develop new therapeutic agents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide' involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-(pyrrolidine-1-sulfonyl)benzohydrazide in the presence of a coupling agent to form the desired product.

Starting Materials
6-chloro-1,3-benzothiazol-2-amine, 4-(pyrrolidine-1-sulfonyl)benzohydrazide, Coupling agent

Reaction
Step 1: Dissolve 6-chloro-1,3-benzothiazol-2-amine and 4-(pyrrolidine-1-sulfonyl)benzohydrazide in a suitable solvent., Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period., Step 3: Isolate the product by filtration or precipitation., Step 4: Purify the product by recrystallization or chromatography.

Mechanism Of Action

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and pain. The inhibition of COX-2 by N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide leads to the reduction of inflammation and pain. In addition, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been found to inhibit the formation of prostaglandins, which are molecules involved in inflammation and pain.

Biochemical And Physiological Effects

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the formation of prostaglandins, which are molecules involved in inflammation and pain. In addition, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has also been found to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has several advantages for laboratory experiments. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been found to inhibit the formation of prostaglandins, which are molecules involved in inflammation and pain. Furthermore, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been found to have anti-inflammatory and analgesic effects.
The main limitation of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is that it is a synthetic compound and therefore may not be as effective as natural compounds. In addition, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide may be toxic in high concentrations and can cause side effects in some individuals.

Future Directions

1. Further research into the biochemical and physiological effects of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide in different cell types and organisms.
2. Development of new therapeutic agents based on N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide.
3. Investigation of potential synergistic effects of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide when combined with other drugs.
4. Exploration of the potential use of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide in the treatment of chronic diseases such as cancer, diabetes, and cardiovascular disease.
5. Research into the potential use of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide as an anti-inflammatory agent in the treatment of arthritis.
6. Development of new methods for synthesizing N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide.
7. Exploration of the potential use of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide in the treatment of neurological disorders.
8. Investigation of the potential use of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide as an antioxidant.
9. Exploration of the potential use of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide in the treatment of autoimmune diseases.
10. Development of new methods for delivering N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide to target tissues.

Scientific Research Applications

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of other drugs, as well as to develop new therapeutic agents. In addition, N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been used to study inflammation and pain, as well as to study the biochemical and physiological effects of other compounds. N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has also been used in laboratory experiments to study the effects of drugs on cell cultures and to develop new drugs.

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S2/c19-13-5-8-15-16(11-13)27-18(20-15)22-21-17(24)12-3-6-14(7-4-12)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSGFOJGZZVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

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